molecular formula C8H8N2 B2821934 1-(1-Ethynylcyclopropyl)pyrazole CAS No. 2503205-75-0

1-(1-Ethynylcyclopropyl)pyrazole

Cat. No.: B2821934
CAS No.: 2503205-75-0
M. Wt: 132.166
InChI Key: OQAQHPAIVWXZDD-UHFFFAOYSA-N
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Description

1-(1-Ethynylcyclopropyl)pyrazole is a compound characterized by a unique structure that includes a cyclopropyl ring attached to a pyrazole moiety through an ethynyl linkage

Preparation Methods

The synthesis of 1-(1-Ethynylcyclopropyl)pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropyl acetylene with hydrazine derivatives to form the pyrazole ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to enhance yield and purity.

Chemical Reactions Analysis

1-(1-Ethynylcyclopropyl)pyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Ethynylcyclopropyl)pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving pyrazole derivatives.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals due to its versatile reactivity

Comparison with Similar Compounds

1-(1-Ethynylcyclopropyl)pyrazole can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its ethynylcyclopropyl group, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(1-ethynylcyclopropyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-2-8(4-5-8)10-7-3-6-9-10/h1,3,6-7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAQHPAIVWXZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CC1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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